molecular formula C4H2F6 B1209683 HEXAFLUOROISOBUTENE CAS No. 382-10-5

HEXAFLUOROISOBUTENE

Cat. No.: B1209683
CAS No.: 382-10-5
M. Wt: 164.05 g/mol
InChI Key: QMIWYOZFFSLIAK-UHFFFAOYSA-N
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Description

HEXAFLUOROISOBUTENE is a fluorinated organic compound with the molecular formula C4H2F6. This compound is characterized by the presence of two trifluoromethyl groups attached to a propene backbone. It is known for its high reactivity and unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HEXAFLUOROISOBUTENE typically involves the use of fluorinated precursors. One common method is the reaction of 2-bromo-3,3,3-trifluoropropene with lithium diisopropylamide at low temperatures (around -78°C) to form the desired product . This reaction is highly efficient and yields a high purity product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of advanced fluorination techniques and catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: HEXAFLUOROISOBUTENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form trifluoromethylated carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of trifluoromethylated alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Trifluoromethylated carboxylic acids.

    Reduction: Trifluoromethylated alkanes.

    Substitution: Various trifluoromethylated derivatives depending on the nucleophile used.

Scientific Research Applications

HEXAFLUOROISOBUTENE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: The compound is used in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of fluorinated drug candidates.

    Industry: The compound is used in the production of fluoropolymers and other specialty chemicals

Mechanism of Action

The mechanism of action of HEXAFLUOROISOBUTENE involves its high reactivity due to the presence of electron-withdrawing trifluoromethyl groups. These groups increase the electrophilicity of the compound, making it highly reactive towards nucleophiles. The compound can form stable intermediates and products through various reaction pathways, including addition, substitution, and elimination reactions .

Comparison with Similar Compounds

  • 2-Bromo-3,3,3-trifluoro-1-propene
  • 3,3,3-Trifluoropropionic acid
  • 3,3,3-Trifluoro-1,2-epoxypropane

Comparison: HEXAFLUOROISOBUTENE is unique due to its dual trifluoromethyl groups, which impart higher reactivity and distinct chemical properties compared to similar compounds. For example, 2-Bromo-3,3,3-trifluoro-1-propene is used as an intermediate in the synthesis of fluorinated compounds, but it lacks the dual trifluoromethyl groups that enhance the reactivity of this compound .

Properties

IUPAC Name

3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6/c1-2(3(5,6)7)4(8,9)10/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIWYOZFFSLIAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052056
Record name 1,1-Bis(trifluoromethyl)ethene
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Molecular Weight

164.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-10-5
Record name 3,3,3-Trifluoro-2-(trifluoromethyl)-1-propene
Source CAS Common Chemistry
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Record name 3,3,3,4,4,4-Hexafluoroisobutylene
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Record name 1-Propene, 3,3,3-trifluoro-2-(trifluoromethyl)-
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Record name 1,1-Bis(trifluoromethyl)ethene
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Record name 3,3,3-trifluoro-2-(trifluoromethyl)propene
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Record name HEXAFLUOROISOBUTYLENE
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Synthesis routes and methods I

Procedure details

Among the thus produced fluorine-containing compounds (I), monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate is reacted with an amine to give 2-trifluoromethyl-3,3,3-trifluoropropene in a high yield.
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compounds ( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a four necked 100 ml flask equipped with a condenser, a dropping funnel and a thermometer, pyridine (19.3 g, 244 mmol) was charged and warmed to 70° C. Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate (4.88 g, 20 mmol) was dropwise added thereto while stirring. The reaction was continued at the same temperature as above for 2 hours while stirring. The gas evolved from a top of the condenser was washed with an alkaline solution, dried with alumina and cooled. The resultant liquid was distillated to give 2-trifluoromethyl-3,3,3-trifluoropropene (b.p., 14° C.) (2.30 g). Yield, 70 %.
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate
Quantity
4.88 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a four necked 100 ml flask equipped with a condenser, a dropping funnel and a thermometer, triethylamine (20.0 g, 198 mmol) was charged and warmed to 60° C. Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate (4.88 g, 20 mmol) was dropwise added thereto while stirring. The reaction was continued at the same temperature as above for 2.5 hours while stirring. The gas evolved from a top of the condenser was washed with an alkaline solution, dried with alumina and cooled. The resultant liquid was distilled to give 2-trifluoromethyl3,3,3-trifluoropropene (2.36 g). Yield, 72 %.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate
Quantity
4.88 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a four necked 100 ml flask equipped with a condenser, a dropping funnel and a thermometer, tributylamine (20.0 g, 108 mmoles) was charged and warmed to 65° C. Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate (4.88 g, 20 mmol) was dropwise added thereto while stirring. The reaction was continued at the same temperature as above for 3 hours while stirring. The gas evolved from a top of the condenser was washed with an alkaline solution, dried with alumina and cooled. The resultant liquid was distilled to give 2-trifluoromethyl-3,3,3-trifluoropropene (2.49 g). Yield, 76 %.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Monochloromethyl 2-trifluoromethyl-3,3,3-trifluoropropanoate
Quantity
4.88 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

In the form of the present invention starting from hexafluoropropylene oxide, a vapor stream of hexafluoropropylene oxide is fed at any convenient flow rate, e.g., in the range of about 0.04 to about 0.06 g-mole/hr to a reactor maintained at a temperature in the range of about 400° to about 650° C. and containing a fluorinated catalyst (hereinafter described) for a residence time sufficient to for a vapor stream comprising hexafluoroacetone which is not isolated but forwarded directly to a heating zone of the reactor for conversion to hexafluoroisobutylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Hexafluoroisobutylene (HFIB), also known as 3,3,3-Trifluoro-2-(trifluoromethyl)propene, has the molecular formula C4H2F6 and a molecular weight of 164.04 g/mol.

  • NMR: [] The ESR spectrum of HFIB during copolymerization shows a 21-line hyperfine structure, attributed to a copolymer radical.
  • IR: [] Studies using IR spectroscopy have helped determine the structure of HFIB copolymers.
  • Rotational Spectroscopy: [, ] Evidence suggests a non-planar structure for HFIB based on rotational spectroscopy studies.

A: HFIB is primarily used as a monomer in the production of fluoropolymers. [, , , ] These polymers find applications in various fields due to their unique properties like high chemical resistance, thermal stability, and excellent electrical insulation.

A: HFIB readily participates in radical polymerization reactions. [, , , ] It demonstrates a strong tendency to form alternating copolymers with specific comonomers, including vinylidene fluoride (VF2) [, , ] and vinyl acetate. []

A: HFIB and VF2 copolymerize to form an alternating copolymer, meaning the monomers strictly alternate within the polymer chain. [, ] This specific arrangement leads to unique properties compared to random copolymers. Structural analysis indicates a head-to-tail configuration for this alternating copolymer. [, ]

A: While HFIB readily forms copolymers, its homopolymerization is challenging. [] Studies estimate the glass transition temperature (Tg) of a hypothetical HFIB homopolymer to be between 70-90°C. []

A: The presence of six fluorine atoms, particularly the two trifluoromethyl (-CF3) groups, significantly impacts HFIB's reactivity. [, ] These electron-withdrawing groups influence electron distribution, impacting its behavior in reactions.

A: The "bis-trifluoromethyl effect" in HFIB refers to the observation of doubled transitions in its rotational spectra. [] This phenomenon is attributed to the staggered conformation of the two trifluoromethyl groups and their low-barrier out-of-phase rotation through a specific planar configuration. []

A: While primarily known for its use in polymers, research also explores HFIB's reactions with other chemical reagents. For instance, studies investigated the reaction of HFIB with SO3, hydrogen peroxide/ferrous sulfate/methanol, and its sulfotrioxidation by sulfuric anhydride. [, , , , ]

A: Research investigates the atmospheric chemistry of HFIB, specifically its reactions with OH radicals, Cl atoms, and O3. [, ] These studies help understand its degradation pathways and potential impact on the environment.

A: HFIB exhibits toxicity, with the kidney being a major target organ. [, ] Its toxicity is primarily attributed to its inhalation hazard due to its gaseous nature at room temperature. [] Further research explores the specific mechanisms and long-term effects of HFIB exposure.

A: The global warming potential (GWP) of HFIB is estimated to be 4.1 (long-lived compound) and 0.6 (short-lived compound) over a 100-year time horizon, considering OH radical reactions. [] The estimated photochemical ozone creation potential (POCP) of HFIB is 4.60. []

A: Research continues to explore alternatives to HFIB in various applications. [] Factors like performance, cost, and environmental impact drive the search for suitable substitutes.

ANone: Future research on HFIB might focus on:

  • Developing safer and more environmentally friendly synthetic routes. []
  • Exploring its potential in diverse applications beyond polymers. [, ]
  • Understanding its toxicological profile and developing mitigation strategies. [, ]
  • Identifying and evaluating viable alternatives with improved sustainability. []

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